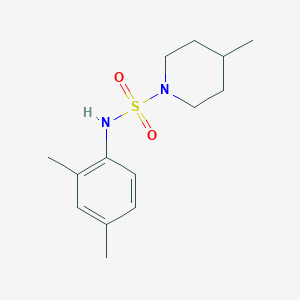

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-11-6-8-16(9-7-11)19(17,18)15-14-5-4-12(2)10-13(14)3/h4-5,10-11,15H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZKEBCXPWYSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Ring

The 4-methylpiperidine precursor is typically synthesized via a cyclization reaction. A common approach involves the reduction of 4-methylpyridine using hydrogen gas over a palladium catalyst. Alternative routes employ the Dieckmann condensation of β-keto esters, though these methods require stringent anhydrous conditions.

Key Reaction Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd/C (5% w/w) | 85–90 |

| Temperature | 80–100°C | — |

| Pressure | 3–5 bar H₂ | — |

| Solvent | Ethanol/Water (3:1) | — |

Sulfonamide Bond Formation

The sulfonamide bond is established by reacting 4-methylpiperidine with 2,4-dimethylbenzenesulfonyl chloride. This step requires careful control of stoichiometry to avoid over-sulfonation.

Reaction Scheme

Triethylamine serves as both a base and catalyst, neutralizing HCl byproducts. Dichloromethane (DCM) is the preferred solvent due to its low polarity, which enhances sulfonyl chloride reactivity.

Purification Techniques

Crude product purification employs recrystallization from ethanol/water mixtures (yield: 70–75%). Chromatography (silica gel, hexane/ethyl acetate) is reserved for high-purity applications but reduces yields to 50–60%.

One-Pot Synthesis Approaches

Recent advances leverage tandem catalytic systems to streamline synthesis. A notable method combines iron- and copper-catalyzed C–H amidation.

Iron- and Copper-Catalyzed C–H Activation

This one-pot method involves:

-

Para-Iodination : Iron triflimide activates 2,4-dimethylbenzene for regioselective iodination using N-iodosuccinimide (NIS).

-

Copper-Mediated Coupling : The iodinated arene reacts with 4-methylpiperidine-1-sulfonamide under Cu(I) catalysis.

Optimized Conditions

| Step | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Para-Iodination | Fe(NTf₂)₃ | DCE | 60°C | 12 | 92 |

| Coupling | CuI/Phenanthroline | Toluene | 110°C | 24 | 78 |

This method eliminates sulfonyl chloride intermediates, reducing toxicity and procedural complexity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically impacts sulfonylation efficiency. Polar aprotic solvents (e.g., DMF) accelerate reactions but risk side-product formation. DCM balances reactivity and selectivity. Elevated temperatures (>80°C) improve kinetics but may degrade heat-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Sodium azide, alkyl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Azides, alkylated derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This binding is facilitated by the sulfonamide group, which mimics the structure of the enzyme’s natural substrate. The compound primarily targets enzymes involved in folate synthesis, leading to the disruption of bacterial cell growth and replication.

Comparison with Similar Compounds

Torsional and Dihedral Angles

The spatial arrangement of sulfonamide derivatives is critical for their physicochemical and biological properties. Key comparisons include:

Key Observations :

Hydrogen Bonding and Crystal Packing

Sulfonamides often form intermolecular N—H⋯O hydrogen bonds, influencing crystallization and stability:

Key Differences :

- The aliphatic piperidine group may enhance solubility in polar solvents compared to purely aromatic analogs.

Physicochemical and Spectroscopic Properties

Spectroscopic Data

Solubility and Melting Points

- Piperidine derivatives (e.g., ) may show improved solubility in organic solvents due to the basic nitrogen atom.

Biological Activity

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

Sulfonamides, including this compound, have been widely studied for their antibacterial properties, anticancer effects, and enzyme inhibition capabilities. The biological activity of this compound can be categorized into several key areas:

- Antibacterial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by targeting folic acid synthesis.

- Anticancer Activity : Recent studies indicate that derivatives of sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth.

- Enzyme Inhibition : Some sulfonamides exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease.

Antibacterial Properties

Sulfonamide compounds have demonstrated significant antibacterial activity against a variety of pathogens. For instance, studies show that this compound exhibits moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

Anticancer Activity

Research has shown that this compound can induce apoptosis in various cancer cell lines. A notable study indicated that this compound led to significant cell cycle arrest in the subG0 phase and activated caspases involved in the apoptotic pathway.

- Cell Cycle Arrest : The compound was found to increase the population of cells in the subG0 phase from 2.05% (control) to 27.1% at a concentration of 10 µg/mL.

- Caspase Activation : The activation levels of caspases -8 and -9 were significantly elevated, indicating both extrinsic and intrinsic pathways of apoptosis were triggered.

| Caspase Type | Activity at 10 µg/mL |

|---|---|

| Caspase-8 | 3.53 ± 0.33 |

| Caspase-9 | 4.54 ± 0.20 |

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. In particular, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

AChE Inhibition Data

| Compound Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 45% |

| 50 | 70% |

Case Studies

- Study on Anticancer Effects : A study published in Molecules assessed the anticancer potential of several sulfonamide derivatives, including this compound. The findings revealed significant cytotoxicity against human cancer cell lines with IC50 values ranging from 0.89 to 9.63 µg/mL depending on the specific derivative tested .

- Antibacterial Screening : Another study focused on the antibacterial properties of various sulfonamide derivatives showed that this compound exhibited promising results against resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via sulfonylation of a piperidine derivative. A validated method involves reacting 2,4-dimethylbenzenesulfonyl chloride with 4-methylpiperidine under controlled conditions. Key steps include:

- Chlorosulfonic acid treatment of m-xylene to generate sulfonyl chloride intermediates .

- Coupling with 2,4-dimethylaniline in stoichiometric ratios, followed by refluxing and recrystallization from ethanol to purify the product .

Optimization focuses on temperature control (e.g., 0°C for initial reaction, room temperature for completion) and solvent selection (chloroform for sulfonation, ethanol for crystallization).

Q. How can the purity and structural integrity of this sulfonamide be validated post-synthesis?

- Spectroscopic techniques : Use IR to confirm sulfonamide N–H stretching (≈3250 cm⁻¹) and SO₂ asymmetric/symmetric vibrations (≈1350–1150 cm⁻¹) .

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths (e.g., S–N ≈ 1.63 Å) and torsion angles (e.g., C–SO₂–NH–C ≈ 66.5°) to confirm molecular geometry .

- Thermal analysis : TGA/DSC to assess decomposition profiles and crystallinity .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., torsion angles, packing motifs) for structurally related sulfonamides be resolved?

Comparative analysis of sulfonamide derivatives reveals variations in torsion angles (e.g., 41.0° vs. 82.1° for aryl ring tilts) and hydrogen-bonding patterns (N–H⋯O interactions). To address discrepancies:

Q. What computational methods are suitable for predicting the reactivity of the sulfonamide group in catalytic or biological systems?

- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites via Fukui indices, focusing on sulfonyl oxygen and piperidine nitrogen.

- Molecular docking : Assess binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina , leveraging crystal structure data for force field parameterization .

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation behavior .

Q. How can conflicting biological activity data for sulfonamide derivatives be reconciled in structure-activity relationship (SAR) studies?

- Meta-analysis : Compare bioassay results across studies, standardizing metrics (e.g., IC₅₀ values) and controlling for assay conditions (pH, temperature) .

- Crystallographic clustering : Group compounds by torsion angles and hydrogen-bonding motifs to correlate structural features with activity .

- High-throughput screening (HTS) : Use libraries of analogs (e.g., halogenated or methylated variants) to isolate substituent effects .

Methodological Challenges

Q. What strategies mitigate phase ambiguity in SC-XRD studies of sulfonamides with flexible substituents?

Q. How can solvent effects be quantified in the crystallization of this compound?

- Solvent screening : Test polar (ethanol, acetonitrile) vs. non-polar (toluene, hexane) solvents to assess crystal habit and polymorphism .

- Hansen solubility parameters : Predict solvent-candidate compatibility using δD, δP, and δH values .

- In situ monitoring : Use Raman spectroscopy or synchrotron radiation to track nucleation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.